molecular formula C19H21IN2O4S B2453606 4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-iodophenyl)benzamide CAS No. 428839-51-4

4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-iodophenyl)benzamide

Cat. No. B2453606
CAS RN: 428839-51-4
M. Wt: 500.35
InChI Key: VZQIYAWBGLTDBH-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, morpholines, which are part of this compound’s structure, can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds .

Scientific Research Applications

Molecular Structure and Docking Studies

  • Molecular Structure Analysis : The molecule N-((4-aminophenyl)sulfonyl)benzamide, structurally related to the compound , has been analyzed using density functional theory (DFT). This study revealed insights into the vibrational frequency, potential energy distribution, and electronic properties of the molecule (FazilathBasha et al., 2021).

Bioactive Properties

  • Antimicrobial Activity : A series of compounds including 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamides exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects. This highlights the potential bioactive nature of structurally related benzamide compounds (Ghorab et al., 2017).

Chemical Synthesis and Modification

  • Radiolabelling Studies : The related compound, 4-Iodo-N-(2-morpholinoethyl)benzamide, has been synthesized and radiolabelled with Na123I and Na125I, suggesting the feasibility of tagging similar benzamides for biological and chemical studies (Tsopelas, 1999).
  • Visible Light-Promoted Synthesis : Research involving the synthesis of heterocyclic derivatives like 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones via a visible-light-promoted reaction, showcases the advanced methods available for synthesizing complex benzamide compounds (Liu et al., 2016).

Inhibitory and Biological Effects

  • Enzyme Inhibition Studies : Compounds like 4-sulfamoyl-N-(3-morpholinopropyl)benzamide have been evaluated as inhibitors of carbonic anhydrase isoenzymes, indicating the potential use of similar benzamides in biochemical inhibition and therapeutic applications (Supuran et al., 2013).

properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(4-iodophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21IN2O4S/c1-13-11-22(12-14(2)26-13)27(24,25)18-9-3-15(4-10-18)19(23)21-17-7-5-16(20)6-8-17/h3-10,13-14H,11-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQIYAWBGLTDBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21IN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-iodophenyl)benzamide

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